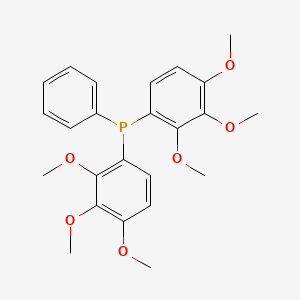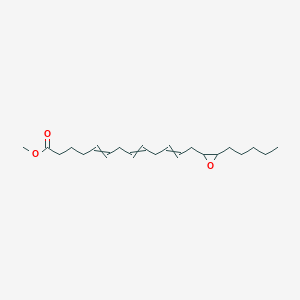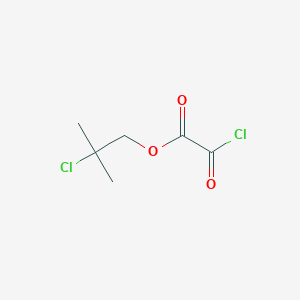![molecular formula C12H8O2S B14351402 9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 95231-06-4](/img/no-structure.png)
9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7H-furo3,2-gbenzopyran-7-thione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization ensures the compound meets industrial standards.
化学反应分析
Types of Reactions
9-Methyl-7H-furo3,2-gbenzopyran-7-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
9-Methyl-7H-furo3,2-gbenzopyran-7-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar structure but with different substituents.
- 2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one : Another derivative with additional methyl groups.
- 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains methoxy groups instead of thione.
Uniqueness
9-Methyl-7H-furo3,2-gbenzopyran-7-thione is unique due to its specific thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
| 95231-06-4 | |
分子式 |
C12H8O2S |
分子量 |
216.26 g/mol |
IUPAC 名称 |
9-methylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O2S/c1-7-11-9(4-5-13-11)6-8-2-3-10(15)14-12(7)8/h2-6H,1H3 |
InChI 键 |
KTTYTLYEEXARRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


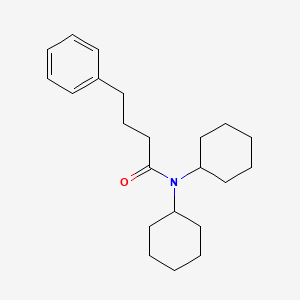
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)

![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
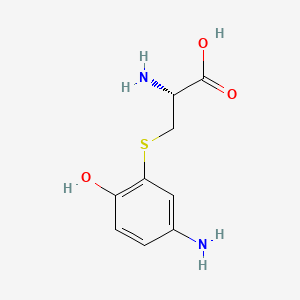
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
